3-Methylpyrrolidine hydrochloride

Description

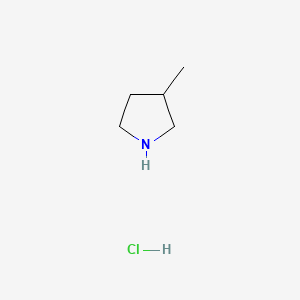

3-Methylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with a methyl group at the 3-position and a hydrochloride salt. It serves as a critical intermediate in asymmetric synthesis, particularly for alkaloids and pharmaceutical agents. A notable asymmetric synthesis starting from (S)-malic acid achieved an enantiomeric excess of 84.7% for (R)-3-methylpyrrolidine alkaloids, with overall yields ranging from 15.9% to 23.1% depending on the substituents . The compound’s structural rigidity and stereochemical versatility make it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJFUMBJQINVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923627 | |

| Record name | 3-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120986-92-7 | |

| Record name | 3-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Enantiomeric Specificity : The (R)-enantiomer of 3-methylpyrrolidine hydrochloride is synthesized with high enantiomeric excess (84.7%), making it superior for stereospecific applications compared to racemic mixtures .

3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride incorporates an aromatic group, altering hydrophobicity and collision cross-section (CCS), which impacts mass spectrometry-based identification .

Functional Group Modifications : Ester derivatives like methyl 3-methylpyrrolidine-3-carboxylate hydrochloride expand utility in fragment libraries for high-throughput screening .

Physicochemical and Analytical Properties

- Collision Cross-Section (CCS) : For 3-(4-methoxyphenyl)-3-methylpyrrolidine hydrochloride , predicted CCS values (e.g., 144.3 Ų for [M+H]⁺) aid in distinguishing it from simpler analogs during LC-MS analysis .

- Thermal Stability : Hydrochloride salts generally exhibit higher stability than free bases, critical for storage and handling .

Q & A

Q. What are the recommended storage conditions for 3-methylpyrrolidine hydrochloride to ensure long-term stability?

- Methodological Guidance : Store at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Stability studies on structurally similar pyrrolidine derivatives (e.g., 3-methyl Rolicyclidine HCl) indicate ≥5-year stability under these conditions . For short-term use, refrigeration (2–8°C) may suffice, but verify compound-specific stability via accelerated testing (e.g., thermal stress at 40°C/75% RH for 6 months) .

Q. What analytical methods are suitable for quantifying this compound purity in research samples?

- Methodological Guidance : Use reverse-phase HPLC with a C18 column and UV detection (λ ~204–210 nm), optimized via mobile phases such as methanol-phosphate buffer (e.g., 30:70 v/v) at 1 mL/min flow rate. Calibration curves should span 1–10 μg/mL (r² ≥0.999), with recovery rates validated at low, mid, and high concentrations (RSD <2%) . Confirm identity via LC-MS/MS using [M+H]+ ion monitoring (expected m/z: 121.1 for the free base; adjust for HCl adduct) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Guidance : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, irrigate with saline (≥15 minutes) and seek medical evaluation . For spills, collect material in sealed containers and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

- Methodological Guidance : Conduct forced degradation studies under varied conditions (pH, temperature, light) to identify degradation pathways. For example:

Q. What strategies optimize the synthesis of enantiomerically pure this compound?

- Methodological Guidance : Use asymmetric catalysis (e.g., chiral ligands with Ru or Ir) for stereoselective hydrogenation of pyrrolidine precursors. Alternatively, employ enzymatic resolution with lipases (e.g., Candida antarctica) to separate (R)- and (S)-enantiomers. Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry . Purity ≥98% is achievable via recrystallization from ethanol/ether .

Q. How does this compound interact with biological targets in neuropharmacological studies?

- Methodological Guidance : Design radioligand binding assays using tritiated analogs to assess affinity for nicotinic acetylcholine receptors (nAChRs) or sigma-1 receptors. For functional studies, employ patch-clamp electrophysiology on transfected HEK293 cells expressing human nAChR subunits (e.g., α4β2). Compare IC₅₀ values with structural analogs (e.g., 3-methyl PCPy HCl) to elucidate substituent effects .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery?

- Methodological Guidance : Use molecular dynamics simulations (AMBER/CHARMM force fields) to model logP, pKa, and membrane permeability. Validate predictions experimentally via shake-flask assays (logP) and Caco-2 cell monolayers (Papp). QSAR models trained on pyrrolidine analogs can prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Conflicting reports on the acute toxicity of this compound: How to design a study to clarify this?

- Methodological Guidance : Perform OECD 423 acute oral toxicity testing in rodents, administering doses from 50–2000 mg/kg. Monitor mortality, clinical signs (e.g., tremors, respiratory distress), and histopathology. Compare results with structurally related compounds (e.g., 3-methylphencyclidine HCl) to contextualize hazard potential. Note: Discrepancies may arise from impurities (e.g., residual solvents), so analyze batches via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.